Lipophilicity (logP/logD) and Aqueous Solubility (logSw) vs. Dimethylsulfamoyl Analogue
The target compound exhibits a computed logP of 3.27, a logD of 3.25, and a logSw of −3.66, with a topological polar surface area (TPSA) of 97.85 Ų . In comparison, the dimethylsulfamoyl analogue 4‑(dimethylsulfamoyl)‑N‑[6‑(dimethylsulfamoyl)‑1,3‑benzothiazol‑2‑yl]benzamide is predicted to have a logP of approximately 2.6‑2.8 and a logSw of roughly −3.0, based on fragment‑based calculations (ΔlogP ≈ +0.5‑0.7; ΔlogSw ≈ −0.7 log units) . The increased lipophilicity and reduced aqueous solubility of the diethylsulfamoyl derivative can impact passive membrane permeability and compound handling in aqueous assay buffers.
| Evidence Dimension | Lipophilicity and aqueous solubility |
|---|---|
| Target Compound Data | logP 3.27, logD 3.25, logSw −3.66, TPSA 97.85 Ų |
| Comparator Or Baseline | 4-(Dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: predicted logP ~2.6‑2.8, logSw ~−3.0 |
| Quantified Difference | ΔlogP ≈ +0.5‑0.7; ΔlogSw ≈ −0.7 log units |
| Conditions | In silico predictions (ChemDiv platform and fragment‑based calculators) |
Why This Matters
The approximately 0.7 log unit higher lipophilicity and correspondingly lower aqueous solubility differentiate the target compound's handling and permeability profile, which directly influences its utility in cell‑based assays and in vivo studies where compound precipitation or non‑specific binding must be minimized.
